C22H23N3O2S3
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including a benzothiazole ring, a thiophene ring, and an ester group
Preparation Methods
The synthesis of ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate involves several steps. One common method includes the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Formation of the thiophene ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.
Coupling of the benzothiazole and thiophene rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst
Chemical Reactions Analysis
Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium hydride and alkyl halides
Scientific Research Applications
Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and are known for their diverse biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are used in various applications, including organic electronics and pharmaceuticals.
Ester derivatives: Compounds with ester functional groups are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C22H23N3O2S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H23N3O2S3/c1-4-10-25-20(27)18-15-11-22(2,3)29-12-16(15)30-19(18)24-21(25)28-13-17(26)23-14-8-6-5-7-9-14/h4-9H,1,10-13H2,2-3H3,(H,23,26) |
InChI Key |
JWOSPRJLEWLVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)CC=C)C |
Origin of Product |
United States |
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